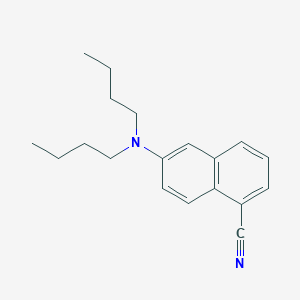

6-(Dibutylamino)naphthalene-1-carbonitrile

Description

Contextualization as a Naphthalene-Based Fluorophore

6-(Dibutylamino)naphthalene-1-carbonitrile belongs to the extensive family of naphthalene-based fluorophores. The naphthalene (B1677914) scaffold is a robust aromatic structure that serves as an excellent foundation for fluorescent dyes due to its inherent photostability and high quantum yield potential. nih.govresearchgate.net The photophysical properties of a simple naphthalene ring can be dramatically enhanced by attaching electron-donating and electron-accepting groups to its structure.

In the case of this compound, the molecule is functionalized with a dibutylamino group (-N(C₄H₉)₂) at the 6-position, which acts as a potent electron donor. At the 1-position, a carbonitrile group (-CN) serves as an electron acceptor. This specific arrangement creates a "push-pull" system. Upon absorption of light, an electron is promoted to an excited state, leading to a significant redistribution of electron density from the donor to the acceptor. This phenomenon is known as Intramolecular Charge Transfer (ICT). nih.govresearchgate.net The ICT state is highly stabilized in polar solvents, which directly influences the energy and intensity of the emitted fluorescence, forming the basis for its use in advanced applications.

Significance in Solvatochromic Probe Design and Materials Science

The most prominent characteristic of this compound and similar donor-acceptor naphthalene derivatives is their pronounced solvatochromism. Solvatochromism is the ability of a chemical substance to change its color—or more accurately, its absorption and emission spectra—in response to a change in the polarity of the solvent.

The ICT excited state of these molecules has a much larger dipole moment than the ground state. In polar solvents, the solvent molecules reorient themselves to stabilize this large excited-state dipole, which lowers its energy. This energy reduction results in a lower energy of emitted photons, causing a significant red-shift (a shift to longer wavelengths) in the fluorescence spectrum. Conversely, in nonpolar solvents, this stabilization is minimal, and the emission occurs at higher energies (shorter wavelengths).

This extreme sensitivity to the local environment makes these compounds highly valuable as solvatochromic probes. They can be used to measure the polarity of micro-environments, such as within polymer matrices, at the active sites of proteins, or across cellular membranes. For instance, a closely related compound, 6-N,N-dimethylamino-2,3-naphthalimide (6DMN), exhibits a dramatic shift in its maximum emission wavelength from 491 nm in nonpolar toluene to 592 nm in highly polar water. nih.govresearchgate.net Furthermore, the fluorescence quantum yield (the efficiency of light emission) often plummets in polar protic solvents. For 6DMN, the quantum yield drops over 100-fold, from 0.225 in chloroform to just 0.002 in water. nih.govresearchgate.net This "switch-like" behavior is highly desirable for creating sensors with a high signal-to-noise ratio.

Photophysical Properties of a Representative 6-(Dialkylamino)naphthalene Derivative (6DMN) in Various Solvents

| Solvent | Dielectric Constant (ε) | Emission Max (λem, nm) | Quantum Yield (Φ) |

| Toluene | 2.4 | 491 | N/A |

| Chloroform | 4.8 | N/A | 0.225 |

| Acetonitrile | 37.5 | N/A | N/A |

| Methanol | 32.7 | N/A | N/A |

| Water | 80.1 | 592 | 0.002 |

Data presented for the closely related analogue 6-N,N-dimethylamino-2,3-naphthalimide (6DMN) as a representative example of the solvatochromic behavior of this class of compounds. nih.govresearchgate.net

Overview of Research Trajectories for Donor-Acceptor Systems

The study of donor-acceptor (D-A) systems like this compound is a cornerstone of modern materials chemistry and photophysics. The fundamental principle of ICT is leveraged in a wide array of research and development trajectories.

Current and Future Research Directions Include:

Organic Light-Emitting Diodes (OLEDs): D-A molecules are central to the development of efficient OLEDs. By tuning the donor and acceptor strengths, researchers can control the emission color and efficiency of the devices.

Biosensors and Bioimaging: The sensitivity of D-A fluorophores to their environment allows for the design of probes that can report on biological events. For example, a probe might change its fluorescence upon binding to a specific protein, where the local environment is less polar than the surrounding aqueous buffer. nih.gov

Solar Energy Conversion: In the context of organic photovoltaics, D-A systems facilitate charge separation at interfaces, which is the critical step in converting light into electrical energy.

Nonlinear Optics: The large change in dipole moment between the ground and excited states gives these molecules significant nonlinear optical properties, which are of interest for applications in telecommunications and optical computing.

Research on molecules such as this compound provides fundamental insights into how molecular structure dictates photophysical properties. This understanding allows for the rational design of new materials with precisely controlled functions for a diverse range of advanced technological applications.

Structure

3D Structure

Properties

CAS No. |

591253-35-9 |

|---|---|

Molecular Formula |

C19H24N2 |

Molecular Weight |

280.4 g/mol |

IUPAC Name |

6-(dibutylamino)naphthalene-1-carbonitrile |

InChI |

InChI=1S/C19H24N2/c1-3-5-12-21(13-6-4-2)18-10-11-19-16(14-18)8-7-9-17(19)15-20/h7-11,14H,3-6,12-13H2,1-2H3 |

InChI Key |

WLXCQBYTMXUTGO-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN(CCCC)C1=CC2=C(C=C1)C(=CC=C2)C#N |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Mechanisms

Precursor Synthesis and Naphthalene (B1677914) Core Functionalization

The journey to 6-(dibutylamino)naphthalene-1-carbonitrile begins with the functionalization of the naphthalene core. Naphthalene is more reactive than benzene (B151609) towards electrophilic substitution, and these reactions tend to proceed in a way that preserves one of the aromatic rings. msu.edu The initial functionalization often dictates the final substitution pattern.

A common strategy involves the synthesis of a di-substituted naphthalene that can be selectively modified. For instance, starting with naphthalene, electrophilic substitution reactions like nitration or halogenation can be employed. The nitration of naphthalene with a nitrating mixture (concentrated nitric acid and sulfuric acid) typically yields 1-nitronaphthalene (B515781) as the major product. youtube.com Further functionalization can then be directed by the existing nitro group.

Alternatively, a more modern approach for creating substituted naphthalenes involves the transmutation of isoquinolines. This method uses a Wittig reagent to replace the nitrogen atom in the isoquinoline (B145761) ring with a carbon atom, leading to a naphthalene derivative. This technique offers a pathway to a wide array of substituted naphthalenes. nih.gov

Introduction of the Dibutylamino Moiety

The introduction of the dibutylamino group can be achieved through several synthetic routes. One common method is the N-alkylation of a primary or secondary amine. In the context of synthesizing this compound, a precursor such as 6-aminonaphthalene or a derivative thereof would be a suitable starting material. The dibutylamino group can be introduced via a direct alkylation reaction with a butyl halide (e.g., butyl bromide) in the presence of a base.

Another approach is reductive amination. This involves the reaction of a naphthylamine precursor with butanal in the presence of a reducing agent, such as sodium triacetoxyborohydride. This method is often preferred due to its milder reaction conditions and higher yields.

The synthesis of related compounds, such as 1,8-bis(phenylamino)naphthalene, has been achieved through the reductive ring cleavage of a 1,3-diphenyl-1H-perimidin-2(3H)-one intermediate, followed by N-phenylation. core.ac.uk While not a direct analogy, this highlights the step-wise introduction of amino substituents onto the naphthalene core.

Strategies for Carbonitrile Group Incorporation

The incorporation of the carbonitrile group is a critical step in the synthesis. Several methods are available for the cyanation of aromatic rings.

Cyanoalkylation is a method that introduces a nitrile group along with an alkyl chain. While less common for direct aromatic cyanation, it can be a viable strategy in certain contexts. However, for the synthesis of this compound, direct cyanation of a suitable precursor is generally more efficient.

Palladium-catalyzed cyanation is a powerful and widely used method for the synthesis of aryl nitriles from aryl halides or triflates. researchgate.netnih.gov This reaction offers high functional group tolerance and is often highly efficient. A plausible synthetic route for this compound would involve the palladium-catalyzed cyanation of a 6-(dibutylamino)-1-halonaphthalene precursor.

The choice of cyanide source is crucial for the success of the reaction. Common cyanide sources include zinc cyanide (Zn(CN)₂), potassium ferrocyanide (K₄[Fe(CN)₆]), and acetone (B3395972) cyanohydrin. arkat-usa.orgorganic-chemistry.orgnih.gov The use of zinc cyanide is particularly advantageous as it is less toxic and often leads to cleaner reactions. organic-chemistry.org

The catalyst system typically consists of a palladium source, such as palladium(II) acetate (B1210297) (Pd(OAc)₂), and a phosphine (B1218219) ligand. Buchwald's biarylphosphine ligands, such as 2-(di-t-butylphosphino)-1,1'-binaphthyl, have been shown to be highly effective for the cyanation of aryl chlorides and bromides. arkat-usa.org

Table 1: Representative Conditions for Palladium-Catalyzed Cyanation of Aryl Halides

| Catalyst | Ligand | Cyanide Source | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(OAc)₂ | 2-(di-t-butylphosphino)-1,1'-binaphthyl | Zn(CN)₂ | DMF | 110 | Excellent | arkat-usa.org |

| Palladacycle P1 | Not specified | K₄[Fe(CN)₆]·3H₂O | Dioxane/Water | ≤ 100 | High | nih.gov |

| Pd₂(dba)₃ | XPhos | Zn(CN)₂ | t-BuOH/H₂O | 80 | 95 | Not specified in snippets |

This table is a representation of typical conditions and may not be directly applicable to the specific synthesis of this compound without optimization.

Reaction Mechanisms for Key Derivatization Steps

The key transformations in the synthesis of this compound are governed by well-established reaction mechanisms.

The palladium-catalyzed cyanation proceeds through a catalytic cycle involving:

Oxidative Addition: The active Pd(0) catalyst adds to the aryl halide (Ar-X), forming a Pd(II) intermediate (Ar-Pd-X).

Transmetalation or Halide-Cyanide Exchange: The halide on the palladium complex is exchanged for a cyanide group from the cyanide source.

Reductive Elimination: The aryl group and the cyanide group are eliminated from the palladium complex, forming the aryl nitrile (Ar-CN) and regenerating the active Pd(0) catalyst. researchgate.net

A significant challenge in palladium-catalyzed cyanation is the potential for catalyst deactivation by excess cyanide ions. researchgate.netnih.gov

Electrophilic substitution on the naphthalene ring, such as nitration, proceeds via the formation of a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or Wheland intermediate. The electrophile attacks the electron-rich naphthalene ring, and subsequent loss of a proton restores the aromaticity. numberanalytics.com

Post-Synthetic Modifications and Functionalization for Targeted Applications

Once synthesized, the this compound molecule can undergo further modifications to generate a library of related compounds. The nitrile group is a versatile functional group that can be hydrolyzed to a carboxylic acid or reduced to a primary amine. These transformations open up avenues for further derivatization, such as amide bond formation or the introduction of other functional groups. The dibutylamino group can also be a site for further chemical manipulation, although it is generally less reactive than the nitrile group. These post-synthetic modifications can be used to fine-tune the properties of the molecule for specific applications in materials science or as a scaffold in medicinal chemistry.

Electronic Structure and Excited State Dynamics

Ground State Electronic Configuration

In its ground state (S₀), 6-(Dibutylamino)naphthalene-1-carbonitrile possesses a stable electronic configuration where the electrons occupy the lowest available molecular orbitals. The dibutylamino group, with its lone pair of electrons on the nitrogen atom, acts as an electron donor, increasing the electron density of the naphthalene (B1677914) ring. Conversely, the carbonitrile group is strongly electron-withdrawing due to the electronegativity of the nitrogen atom and the triple bond, pulling electron density from the ring. This push-pull arrangement results in a polarized ground state with a permanent dipole moment. The highest occupied molecular orbital (HOMO) is expected to be localized primarily on the electron-rich aminonaphthalene moiety, while the lowest unoccupied molecular orbital (LUMO) is anticipated to be concentrated on the electron-deficient carbonitrile-substituted part of the naphthalene ring.

Nature of Electronic Transitions and Absorption Characteristics

Upon absorption of light, an electron is promoted from the HOMO to the LUMO, leading to an excited state. For this compound, this transition is characterized as a π-π* transition with significant intramolecular charge transfer (ICT) character. The absorption spectrum is expected to show a strong, broad absorption band in the near-UV or visible region. The position and intensity of this band are sensitive to the solvent polarity. In nonpolar solvents, the absorption maximum will be at a shorter wavelength. As the solvent polarity increases, a red shift (bathochromic shift) in the absorption maximum is generally observed, which is indicative of the stabilization of the more polar excited state relative to the ground state.

| Property | Typical Range in Nonpolar Solvents | Typical Range in Polar Solvents |

| Absorption Maximum (λ_abs) | 320 - 350 nm | 340 - 380 nm |

| Molar Absorptivity (ε) | 10,000 - 25,000 M⁻¹cm⁻¹ | 12,000 - 30,000 M⁻¹cm⁻¹ |

Excited State Formation and Relaxation Pathways

The excited state of this compound is a dynamic entity with several competing relaxation pathways available to return to the ground state. These pathways determine the fluorescence properties of the molecule, including its quantum yield and lifetime.

The primary event following photoexcitation is the formation of an ICT state. In this state, there is a significant transfer of electron density from the dibutylamino group (donor) to the carbonitrile group (acceptor) through the naphthalene π-system. This results in an excited state with a much larger dipole moment than the ground state. The efficiency of this charge transfer is a key determinant of the molecule's fluorescence properties. The formation of the ICT state is often characterized by a large Stokes shift, which is the difference in energy between the absorption and emission maxima. This shift is more pronounced in polar solvents, which stabilize the highly polar ICT state.

The geometry of the excited state plays a crucial role in the ICT process, and two primary models are often invoked to describe it: the Twisted Intramolecular Charge Transfer (TICT) model and the Planar Intramolecular Charge Transfer (PICT) model.

TICT Model: This model proposes that after initial excitation to a locally excited (LE) state, the molecule undergoes a conformational change involving the rotation of the dibutylamino group around the C-N bond. This twisting motion leads to a perpendicular arrangement of the donor and acceptor moieties, which facilitates a more complete charge separation and the formation of a highly polar, non-emissive or weakly emissive TICT state. The formation of this state can lead to fluorescence quenching in polar solvents.

PICT Model: In contrast, the PICT model suggests that the ICT state can be formed in a more planar conformation. In this model, the charge transfer occurs within the planar framework of the molecule without significant twisting of the amino group. The observation of strong fluorescence from a highly polar state in some aminonaphthalene derivatives supports the PICT model.

For this compound, the degree to which each model contributes is likely dependent on factors such as solvent polarity and viscosity.

Besides fluorescence (radiative decay), the excited state can also return to the ground state through non-radiative pathways. These processes compete with fluorescence and can reduce the fluorescence quantum yield. The primary non-radiative decay mechanisms include:

Internal Conversion: A radiationless transition between electronic states of the same multiplicity (e.g., from the first excited singlet state, S₁, to the ground state, S₀). This process is often facilitated by vibrational relaxation.

Intersystem Crossing: A radiationless transition between electronic states of different multiplicity (e.g., from S₁ to a triplet state, T₁). The formation of a triplet state can lead to phosphorescence or further non-radiative decay.

Vibrational Relaxation: The loss of excess vibrational energy within an electronic state, which occurs very rapidly through collisions with solvent molecules.

The efficiency of these non-radiative processes is influenced by the molecular structure, the solvent environment, and temperature.

Quantum Chemical Calculations on Electronic Structure

Quantum chemical calculations, such as those based on Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are powerful tools for elucidating the electronic structure and transitions of molecules like this compound. These computational methods can provide valuable insights into:

Optimized Geometries: The preferred conformations of the molecule in both the ground and excited states.

Molecular Orbitals: The distribution and energies of the HOMO and LUMO, which are crucial for understanding the nature of electronic transitions.

Excited State Energies and Dipole Moments: Theoretical predictions of absorption and emission wavelengths, as well as the change in dipole moment upon excitation.

Potential Energy Surfaces: Mapping the energy landscape of the excited state can help to identify the pathways for ICT and non-radiative decay, including the barriers for torsional motion in the TICT model.

Computational studies on similar aminobenzonitriles and naphthalenes have been instrumental in interpreting experimental observations and providing a detailed picture of the photophysical processes at play.

Density Functional Theory (DFT) for Ground State Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) is a robust computational method for determining the electronic structure of molecules in their ground state. By approximating the exchange-correlation energy, DFT allows for the accurate calculation of the molecule's equilibrium geometry and various electronic properties. For this compound, DFT calculations are instrumental in understanding the interplay between the electron-donating dibutylamino group and the electron-withdrawing carbonitrile group, as mediated by the naphthalene core.

The optimization of the ground state geometry reveals the most stable three-dimensional arrangement of the atoms. This optimized structure is the foundation for all subsequent calculations of electronic and photophysical properties. Key electronic properties that can be derived from DFT calculations include the distribution of electron density, the molecular electrostatic potential, and the energies of the molecular orbitals.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Characterization

To investigate the behavior of this compound upon absorption of light, Time-Dependent Density Functional Theory (TD-DFT) is employed. TD-DFT is an extension of DFT that allows for the calculation of electronic excitation energies and the characterization of excited states. This method is crucial for understanding the nature of the electronic transitions, such as whether they are localized on a specific part of the molecule or involve a significant transfer of charge from the donor to the acceptor group (Intramolecular Charge Transfer).

The results from TD-DFT calculations can be directly correlated with experimental UV-Visible absorption spectra, providing insights into the observed absorption bands. Furthermore, TD-DFT can predict the properties of the excited states, which is essential for understanding the fluorescence behavior of the molecule.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Gap)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. The energy difference between the HOMO and LUMO, often referred to as the HOMO-LUMO gap, is a critical parameter that provides a qualitative understanding of the molecule's electronic excitation properties and its chemical reactivity.

For this compound, the HOMO is expected to be predominantly localized on the electron-rich dibutylamino group and the naphthalene ring, while the LUMO is anticipated to be concentrated on the electron-deficient carbonitrile group and the naphthalene core. A smaller HOMO-LUMO gap generally indicates that the molecule can be more easily excited, corresponding to a longer wavelength of light absorption.

Computational Insights into Dipole Moment Changes Upon Excitation

A significant change in the dipole moment of a molecule upon electronic excitation is a hallmark of an intramolecular charge transfer process. Computational methods can precisely quantify the dipole moment in both the ground state (μg) and the excited state (μe). For molecules like this compound, a substantial increase in the dipole moment upon excitation (Δμ = μe - μg) is expected.

This change in dipole moment is a key factor influencing the solvatochromic behavior of the molecule, where the emission and absorption spectra shift in response to the polarity of the solvent. A larger Δμ value suggests a more pronounced charge separation in the excited state, leading to stronger interactions with polar solvent molecules and consequently, a greater solvatochromic shift.

Advanced Spectroscopic Characterization

Steady-State Fluorescence Spectroscopy and Emission Profile Analysis

The fluorescence of 6-(Dibutylamino)naphthalene-1-carbonitrile and its analogs, such as 6-N,N-dimethylamino-2,3-naphthalimide (6DMN), is characterized by a broad, unstructured emission band. researchgate.net This emission profile is typical of molecules that undergo a substantial change in electron distribution upon excitation, leading to a charge-transfer state. The emission maximum is highly dependent on the surrounding medium, typically falling within the 500-600 nm range. researchgate.net In nonpolar environments, the emission is generally observed at shorter wavelengths (higher energy). As the polarity of the environment increases, the emission spectrum undergoes a significant bathochromic (red) shift to longer wavelengths, accompanied by a decrease in the fluorescence quantum yield. researchgate.net This behavior is indicative of the stabilization of the polar excited state by the polar solvent molecules.

Solvatochromic Behavior and Environmental Polarity Sensitivity

The most prominent feature of this class of naphthalene (B1677914) derivatives is their pronounced solvatochromism—the change in the color of their emission in response to the polarity of the solvent. researchgate.netnih.govnih.gov This property arises because the molecule's dipole moment increases significantly upon excitation to the ICT state. researchgate.netnih.gov Polar solvent molecules can orient themselves around the excited-state dipole, lowering its energy. The greater the polarity of the solvent, the greater the stabilization and, consequently, the larger the red shift of the fluorescence emission.

For the closely related analog 6DMN, the emission maximum shifts by over 100 nm, moving from 491 nm in nonpolar toluene to 592 nm in highly polar water. researchgate.net Concurrently, the fluorescence quantum yield can decrease by more than 100-fold, from 0.225 in chloroform to just 0.002 in water. researchgate.net This strong dependence of both emission wavelength and intensity on the environment makes these compounds highly effective polarity sensors. nih.gov

Table 1: Solvatochromic Data for the Analog 6-N,N-dimethylamino-2,3-naphthalimide (6DMN) This table illustrates the typical solvatochromic shift observed in this class of compounds. Data extracted from a study on a closely related analog.

| Solvent | Emission Maximum (λem) |

| Toluene | 491 nm |

| Chloroform | 512 nm |

| Acetonitrile | 545 nm |

| Methanol | 560 nm |

| Water | 592 nm |

The solvatochromic behavior can be quantitatively analyzed using models like the Lippert-Mataga equation. nih.gov This model relates the Stokes shift (the difference in energy between the absorption and emission maxima) to the orientation polarizability of the solvent, which is a function of its dielectric constant (ε) and refractive index (n). researchgate.netresearchgate.net

The Lippert-Mataga equation is expressed as:

Δν = ν_abs - ν_em = (2/hc) * ( (ε-1)/(2ε+1) - (n²-1)/(2n²+1) ) * ( (μ_e - μ_g)² / a³ ) + constant

where:

Δν is the Stokes shift in wavenumbers.

ν_abs and ν_em are the wavenumbers of absorption and emission maxima.

h is Planck's constant, c is the speed of light.

μ_e and μ_g are the dipole moments of the excited and ground states, respectively.

a is the Onsager cavity radius of the fluorophore.

A linear plot of the Stokes shift (Δν) against the solvent's orientation polarizability (Δf) confirms that the solvatochromism is primarily due to a change in the dipole moment upon excitation. researchgate.netresearchgate.net The slope of this plot can be used to estimate the difference between the excited-state and ground-state dipole moments (Δμ = μ_e - μ_g), providing a quantitative measure of the intramolecular charge transfer character. researchgate.net

While general solvent polarity plays a major role, specific solute-solvent interactions, particularly hydrogen bonding, can cause deviations from the simple Lippert-Mataga relationship. semanticscholar.org Protic solvents, such as alcohols and water, can act as hydrogen-bond donors to the electron-rich sites of the this compound molecule, such as the nitrogen of the cyano group or the amino group itself. nih.govmdpi.com

These hydrogen-bonding interactions provide an additional mechanism for stabilizing the polar excited state, often leading to a further red shift in the emission spectrum beyond what would be predicted by the solvent's dielectric constant alone. semanticscholar.orgresearchgate.net Furthermore, hydrogen bonding can introduce non-radiative decay pathways, contributing to the significant quenching of fluorescence (decrease in quantum yield) observed in protic solvents like water. researchgate.net

Time-Resolved Spectroscopic Investigations of Excited States

To fully understand the photophysical processes occurring after light absorption, time-resolved spectroscopic techniques are employed. These methods provide critical information on the lifetime of the excited state and the dynamics of processes such as ICT and solvent relaxation.

TRF spectroscopy measures the decay of fluorescence intensity over time following excitation with a short pulse of light. For environment-sensitive probes like this compound, the fluorescence decay is often complex and cannot be described by a single exponential function. scirp.org Instead, the decay kinetics are frequently multi-exponential, indicating the presence of multiple excited-state populations or competing decay pathways. nih.gov

For example, studies on the analogous dye Badan in different environments have revealed tri-exponential decay kinetics. nih.gov These different lifetime components can be attributed to various factors, such as:

A locally excited (LE) state and a charge-transfer (ICT) state that are in equilibrium.

Different conformations of the molecule in the excited state.

Specific interactions with the local environment, such as hydrogen bonding.

The average fluorescence lifetime is also sensitive to the solvent environment, generally decreasing in more polar and protic solvents where non-radiative decay pathways are more prevalent. scirp.org

Table 2: Representative Fluorescence Lifetime Components for Badan-Labeled Cytochrome P450 This table shows an example of multi-exponential decay kinetics for a related dimethylaminonaphthalene dye, illustrating the complexity of the excited state.

| Lifetime Component | Lifetime (τ) |

| τ1 | ~100 ps |

| τ2 | ~700-800 ps |

| τ3 | ~3 ns |

Femtosecond Transient Absorption (fs-TA) spectroscopy is a powerful technique for probing the earliest events that occur immediately after photoexcitation, on timescales of femtoseconds to picoseconds. mdpi.comresearchgate.net This method monitors the change in absorption of a sample after it has been excited by an ultrashort laser pulse.

In the context of this compound, fs-TA can be used to directly observe:

The formation of the ICT state: By tracking the appearance of new absorption bands corresponding to the excited ICT state.

Solvent Relaxation Dynamics: The process by which solvent molecules reorient around the newly formed, large dipole of the excited molecule can be monitored in real-time. This reveals distinct timescales for different types of solvent motion. mdpi.com

Competing Ultrafast Processes: Other rapid processes, such as vibrational cooling or intersystem crossing to a triplet state, can also be identified and characterized.

By providing a direct window into these ultrafast dynamics, fs-TA spectroscopy complements time-resolved fluorescence data to build a comprehensive picture of the molecule's excited-state behavior. researchgate.net

Picosecond Time-Resolved Infrared Spectroscopy

Picosecond time-resolved infrared (TRIR) spectroscopy is a powerful technique for investigating the transient structures of molecules in electronically excited states. While specific TRIR data for this compound is not extensively detailed in the available literature, the methodology has been applied to analogous intramolecular charge-transfer (ICT) compounds. For instance, studies on molecules like 4-dimethylamino-4′-nitrostilbene have demonstrated that upon electronic excitation to a charge-transfer state, the infrared absorption spectrum undergoes significant changes. researchgate.net

This technique allows for the direct observation of vibrational modes in the excited state, providing a snapshot of the molecular structure on a picosecond timescale. For a molecule like this compound, which possesses a donor (dibutylamino) and acceptor (naphthalene-carbonitrile) moiety, excitation leads to a substantial redistribution of electron density, forming an ICT state. This charge redistribution would be expected to alter the bond orders and strengths of various functional groups within the molecule.

Key vibrational bands that would be sensitive to this change include:

The C≡N stretch: The frequency of the nitrile group is highly sensitive to the electronic density in the aromatic system. In an ICT state, back-donation into the π* orbitals of the nitrile group would likely cause a noticeable redshift (lowering of frequency) in its stretching vibration.

Aromatic C-C stretches: The vibrational modes of the naphthalene ring would be altered due to the change in electronic structure upon charge transfer.

C-N stretches: The stretching frequencies associated with the dibutylamino group's nitrogen-carbon bonds would also shift, reflecting the change in the donor character of the amino group in the excited state.

By monitoring these characteristic vibrational frequencies in real-time after photoexcitation, TRIR spectroscopy can provide direct structural evidence for the formation of the ICT state and map the kinetics of its formation and decay. The observed infrared intensities in the excited state of similar charge-transfer molecules can be very strong, with molar absorption coefficients reaching as high as 3 x 10³ mol⁻¹ dm³ cm⁻¹. researchgate.net

Spectroscopic Probing of Molecular Conformation and Dynamics

The photophysical behavior of donor-acceptor molecules like this compound is profoundly influenced by their molecular conformation and dynamics, particularly the phenomenon of Twisted Intramolecular Charge Transfer (TICT). nih.govmdpi.com The TICT model is central to understanding the dual fluorescence observed in many aminobenzonitriles and related naphthalene derivatives. iupac.org

Upon absorption of light, the molecule is promoted to a locally excited (LE) state, where the geometry is largely planar. Subsequently, the molecule can undergo a dynamic process involving rotation around the C(aryl)—N(amino) bond. This torsional motion leads to a different, more stable excited state conformation where the dibutylamino group is twisted perpendicularly to the naphthalene ring. mdpi.com In this twisted geometry, the orbital overlap between the nitrogen lone pair and the aromatic π-system is minimized, facilitating a near-complete transfer of an electron from the donor to the acceptor moiety. This highly polar, charge-separated state is the TICT state.

The existence and dynamics of these different excited state conformations can be probed using various spectroscopic techniques:

Time-Resolved Fluorescence Spectroscopy: This method is crucial for observing the dual emission that characterizes TICT-capable molecules. The initially formed LE state emits at a shorter wavelength (higher energy), while the relaxed TICT state emits at a significantly longer, red-shifted wavelength. Picosecond single-photon counting can resolve the lifetimes of both the LE and TICT states, revealing the kinetics of the twisting process. iupac.org In many N,N-dialkyl-4-aminobenzonitriles, this dual fluorescence is a hallmark of ICT. iupac.org

High-Resolution Fluorescence Excitation Spectroscopy: Studies on the archetypal TICT molecule, 4,4'-dimethylaminobenzonitrile (DMABN), in a molecular beam have provided precise details on the conformational changes that occur upon electronic excitation. nih.gov These high-resolution techniques show that while the molecule is nearly planar in its ground state (S₀), the electronically excited state (S₁) has a dimethylamino group that is both more pyramidalized and significantly twisted relative to the aromatic ring. nih.gov This provides direct evidence for the structural changes that initiate the formation of the TICT state.

Table 1: Ground (S₀) vs. Excited (S₁) State Geometry of DMABN Data derived from rotationally resolved fluorescence excitation spectroscopy. nih.gov

| Parameter | Ground State (S₀) | Excited State (S₁) |

| Amino Group Twist Angle | ~0° | ~25° |

| Amino Group Pyramidalization | ~1° | ~3° |

This data for DMABN illustrates that the S₁ ← S₀ electronic transition is accompanied by significant charge transfer from the nitrogen atom to the π* orbitals of the aromatic ring, which in turn drives the conformational dynamics toward the twisted state. nih.gov

Solvatochromism: The highly polar nature of the TICT state means its energy is very sensitive to the polarity of the surrounding solvent. In polar solvents, the TICT state is stabilized, leading to a more pronounced red-shift in the fluorescence emission. This solvent-dependent shift is a strong indicator of a significant change in dipole moment upon excitation, consistent with the formation of a charge-transfer state. mdpi.comresearcher.life Naphthalene-based fluorophores are known to exhibit this behavior. mdpi.com

The combination of these spectroscopic methods allows for a detailed understanding of how the interplay between molecular structure, conformational dynamics, and the surrounding environment governs the photophysical properties of this compound and related ICT compounds.

Structure Property Relationships and Molecular Design Principles

Impact of the Dibutylamino Substituent on Electronic and Photophysical Properties

The dibutylamino group, a dialkylamino substituent, serves as a potent electron-donating group (EDG) in the 6-(Dibutylamino)naphthalene-1-carbonitrile molecule. The nitrogen atom's lone pair of electrons can be delocalized into the naphthalene (B1677914) ring's π-electron system. tandfonline.com This electron donation has a significant impact on the molecule's frontier molecular orbitals.

Specifically, the introduction of the dibutylamino group raises the energy of the Highest Occupied Molecular Orbital (HOMO) without substantially altering the energy of the Lowest Unoccupied Molecular Orbital (LUMO). This reduces the HOMO-LUMO energy gap, leading to a bathochromic (red) shift in the molecule's absorption and emission spectra compared to the unsubstituted naphthalene core.

In push-pull chromophores, the electron-donating capability of the amino group is a key factor in the intramolecular charge transfer (ICT) process that occurs upon photoexcitation. acs.org The strength of this donor group can be modulated by its chemical structure. While direct data for the dibutylamino group is specific, studies on related phenothiazine-based push-pull systems show that the donor strength significantly influences photophysical properties and ICT mechanisms. acs.org The non-planar, butterfly structure of some donor units like phenothiazine (B1677639) highlights how geometry can play a role, a consideration that also applies to the flexible dibutylamino group. acs.org

The electronic properties of naphthalene derivatives are highly sensitive to the nature and position of substituents. The presence of an amino group, as an activating group, increases the electron density of the ring to which it is attached, influencing its reactivity and electronic transitions. wordpress.com

Role of the Carbonitrile Group as an Electron Acceptor

The carbonitrile (-C≡N) group at the 1-position of the naphthalene core functions as an effective electron-acceptor or electron-withdrawing group (EWG). Groups with negative resonance (-R) and/or inductive (-I) effects, such as cyano, nitro, and carbonyl, are among the most efficient electron acceptors used in push-pull dyes. mdpi.com

The primary role of the carbonitrile group is to lower the energy of the LUMO. This effect, combined with the HOMO-raising effect of the dibutylamino donor, is what establishes the strong push-pull character of this compound. The significant difference in electron density between the ground state and the excited state is the origin of the molecule's pronounced solvatochromism and other environment-sensitive fluorescent properties.

In related naphthalene-based push-pull molecules, the effect of changes at the electron acceptor site on optical properties is often more pronounced than modifications at the donor site. mdpi.com For instance, replacing a less efficient acceptor with a stronger one like a dicyanopropenyl group can dramatically alter the photophysical response. mdpi.com While the single cyano group is a moderately strong acceptor, its presence is critical for creating the ICT character of the molecule. Theoretical studies on substituted benzenes and naphthalenes confirm that EWGs like the cyano group significantly affect the electronic properties and stabilization energies of the aromatic system. nih.gov

Naphthalene Core Substitution Effects on Spectroscopic Response

The spectroscopic properties of naphthalene derivatives are highly dependent on the substitution pattern on the aromatic core. The positions of the electron-donating and electron-accepting groups on the naphthalene ring system determine the magnitude of the transition dipole moment and the extent of charge transfer, which in turn affects the absorption and emission wavelengths and intensities.

For this compound, the substituents are located at opposite ends of the molecule across the naphthalene bridge. This 1,6-substitution pattern facilitates a long-axis charge transfer, which is generally efficient. Studies on other naphthalene derivatives, such as isomeric noncovalently fused-ring electron acceptors, have shown that changing the linkage positions (e.g., from 2,6- to 1,5-) dramatically affects molecular configuration, absorption, and molecular packing. rsc.org

Furthermore, the electronic properties of doubly-substituted naphthalenes are determined by the position of the substituents. tandfonline.com Theoretical and experimental work on various hydroxyl-substituted naphthalenes demonstrates that the specific arrangement of functional groups dictates the reorganization energy and charge transport properties. tandfonline.comresearchgate.net In push-pull systems, the π-conjugated linker—in this case, the naphthalene core—is crucial to the ICT process. rsc.org The structure of this linker dictates the degree of charge separation and the dynamics of the excited state. rsc.org

The table below illustrates how substitution patterns on the naphthalene core affect the absorption maxima (λ_abs) of different derivatives, demonstrating the influence of substituent position.

| Compound Name | Substitution Pattern | Absorption Max (λ_abs) |

| 1-Naphthoic Acid | 1-carboxy | Varies with solvent |

| 2-Naphthoic Acid | 2-carboxy | Varies with solvent |

| 6-Bromo-2-naphthol | 2-hydroxy, 6-bromo | Not specified |

| 1,5-Naphthalenediol | 1,5-dihydroxy | Not specified |

| 2,7-Naphthalenediol | 2,7-dihydroxy | Not specified |

This table is illustrative of the principle that substitution patterns affect spectroscopic properties, based on compounds mentioned in related research. researchgate.net

Strategies for Modulating Intramolecular Charge Transfer Efficiency

Intramolecular Charge Transfer (ICT) is the fundamental photophysical process in push-pull molecules like this compound. Upon excitation with light, an electron is effectively transferred from the electron-rich dibutylamino group to the electron-deficient carbonitrile group through the naphthalene π-system. The efficiency of this process can be modulated through several strategies.

One key factor is the solvent environment. In polar solvents, the highly polar ICT excited state is stabilized, which often leads to a significant red-shift in the fluorescence emission spectrum (solvatochromism). rsc.org This stabilization can also promote non-radiative decay pathways, sometimes leading to lower fluorescence quantum yields in highly polar environments. rsc.org

Another strategy involves altering the molecular geometry. The rotation of the amino group relative to the naphthalene plane can lead to the formation of a non-emissive or weakly emissive Twisted Intramolecular Charge Transfer (TICT) state. researchgate.netnih.gov In a TICT state, the donor and acceptor moieties are electronically decoupled, which typically quenches fluorescence. nih.gov The flexibility of the dibutyl groups and the potential for rotation around the C-N bond make the TICT mechanism a relevant consideration for this compound. Constraining this rotation, for example by incorporating the nitrogen into a rigid ring system, can inhibit the formation of the TICT state and enhance fluorescence quantum yield. researchgate.net

The efficiency of ICT is also directly tied to the respective strengths of the donor and acceptor groups and the nature of the π-bridge. acs.orgrsc.org Enhancing the electron-donating ability of the amino group (e.g., by changing alkyl substituents) or the electron-withdrawing strength of the acceptor can increase the degree of charge transfer.

Rational Design for Tunable Solvatochromism and Fluorescence Quantum Yields

The principles of structure-property relationships allow for the rational design of molecules with specific, tunable photophysical properties. For derivatives based on the this compound scaffold, both solvatochromism and fluorescence quantum yield (Φ_F) can be systematically adjusted.

Tunable Solvatochromism: The magnitude of the solvatochromic shift is directly related to the change in dipole moment between the ground state and the excited state. To enhance solvatochromism, one can increase the strength of the donor and/or acceptor groups. For example, replacing the dibutylamino group with a stronger donor or the carbonitrile group with a more potent acceptor would increase the charge separation in the excited state, leading to greater sensitivity to solvent polarity. mdpi.com

Tunable Fluorescence Quantum Yield (Φ_F): The quantum yield is a measure of the efficiency of the fluorescence process. It is often a trade-off with strong ICT and the formation of non-radiative TICT states.

Increasing Φ_F: To design brighter fluorophores, strategies often focus on inhibiting non-radiative decay pathways. This can be achieved by rigidifying the molecular structure to prevent the torsional motions that lead to TICT states. researchgate.net For instance, incorporating the donor nitrogen into a cyclic system can significantly enhance the quantum yield.

Decreasing Φ_F: In some applications, such as sensors that "turn on" in specific environments, a low intrinsic quantum yield that can be increased by external stimuli is desirable. This can be achieved by designing molecules where ICT or TICT states are readily formed and act as efficient non-radiative traps. nih.gov

The table below presents quantum yield data for several naphthalene derivatives, illustrating the impact of molecular structure on fluorescence efficiency.

| Compound Class | Example Compound | Solvent | Quantum Yield (Φ_F) |

| Naphthalimide Derivative | 4-Amino-1,8-naphthalimide derivative | Acetonitrile | 0.45 - 0.65 nih.gov |

| DANPY Derivative | DANPY-1 | DMSO | 0.045 nih.gov |

| Aminonaphthylpyridinium | Compound 4 (a DANPY analog) | DMSO | 0.053 nih.gov |

| Naphthalimide Dye | N-allyl-4-(piperazin-1-yl)-1,8-naphthalimide | Various | pH-dependent researchgate.net |

This table provides representative quantum yields for related naphthalene-based fluorophores to illustrate the range of efficiencies achievable through structural modification.

By carefully selecting the donor, acceptor, and substitution pattern on the naphthalene core, researchers can fine-tune the electronic and photophysical properties of these versatile fluorophores for a wide array of applications.

Mechanisms of Spectroscopic Response and Molecular Interactions

Fundamental Principles of Solvatochromic Sensing

Solvatochromism refers to the change in the color of a substance, and therefore its absorption or emission spectra, when it is dissolved in different solvents. This phenomenon arises from the differential stabilization of the ground and excited electronic states of the solvatochromic molecule by the solvent molecules. In the case of 6-(dibutylamino)naphthalene-1-carbonitrile, the molecule possesses a significant dipole moment due to the electron-donating dibutylamino group and the electron-withdrawing carbonitrile group attached to the naphthalene (B1677914) core.

Upon absorption of light, the molecule transitions from its ground state to an excited state. This excitation is often accompanied by a redistribution of electron density, leading to a change in the molecule's dipole moment. Solvents with different polarities will interact differently with the ground and excited states, leading to a shift in the energy gap between them.

In polar solvents, the solvent molecules will orient themselves around the solute molecule to stabilize its dipole moment. If the excited state is more polar than the ground state, a polar solvent will stabilize the excited state to a greater extent than the ground state, resulting in a red-shift (bathochromic shift) of the absorption and emission spectra to longer wavelengths. Conversely, if the ground state is more polar, a blue-shift (hypsochromic shift) to shorter wavelengths will be observed. The magnitude of this shift is often correlated with solvent polarity scales, such as the Reichardt's dye scale (ET(30)).

Interaction with Solvents and Local Environments

The interaction of this compound with its local environment is a dynamic process involving both general and specific interactions.

Following photoexcitation, the solvent molecules surrounding the newly formed excited state of this compound are no longer in an equilibrium orientation. The solvent molecules will then reorient themselves to accommodate the new, larger dipole moment of the excited state. This process is known as solvent relaxation or dipolar relaxation.

The timescale of this relaxation is dependent on the viscosity of the solvent and the temperature. In low-viscosity solvents, this relaxation is fast, occurring on the picosecond to nanosecond timescale. The energy of the emitted fluorescence is thus lowered as the excited state is stabilized by the relaxed solvent cage. This results in a time-dependent shift of the fluorescence spectrum to longer wavelengths, a phenomenon known as time-resolved emission spectral shift (TRESS).

The study of these dynamics provides valuable information about the local environment's viscosity and mobility. For instance, in more viscous or rigid environments, the solvent relaxation is slower or even hindered, leading to emission from a less relaxed, higher-energy state.

Beyond general dipolar interactions, specific interactions such as hydrogen bonding can significantly influence the spectroscopic properties of this compound. While the dibutylamino group is not a strong hydrogen bond donor or acceptor, the carbonitrile group can act as a hydrogen bond acceptor.

In protic solvents capable of hydrogen bonding (e.g., alcohols, water), the solvent molecules can form hydrogen bonds with the nitrogen atom of the carbonitrile group. This interaction can alter the electron density distribution within the molecule and affect the energies of the ground and excited states. For instance, hydrogen bonding to the cyano group can enhance its electron-withdrawing character, leading to a further red-shift in the emission spectrum.

Studies on related naphthalene derivatives have shown that hydrogen bonding can play a significant role in their photophysical properties. For example, the formation of hydrogen bonds in naphthalene-1,6-diol has been shown to create a complex three-dimensional network that influences its crystalline structure. nih.gov

Interaction with Ordered Media and Surfaces

When incorporated into ordered media such as liquid crystals, polymers, or self-assembled monolayers, the spectroscopic response of this compound can provide insights into the structure and dynamics of these systems. The orientation and mobility of the probe molecule are constrained by the host matrix, which is reflected in its absorption and emission properties, including polarization.

For instance, when embedded in a lipid membrane, the location and orientation of the molecule can be inferred from its fluorescence characteristics. The solvatochromic shift can indicate the polarity of its immediate surroundings, distinguishing between the hydrophobic core of the membrane and the more polar headgroup region. Furthermore, fluorescence anisotropy measurements can reveal the rotational mobility of the probe, providing information on the local microviscosity or "fluidity" of the membrane.

Non Biological Applications in Materials Science and Chemical Sensing

Integration into Optoelectronic Devices

The integration of novel organic molecules into optoelectronic devices is a rapidly advancing area of materials science. While specific research on the direct application of 6-(Dibutylamino)naphthalene-1-carbonitrile in such devices is limited, the broader class of naphthalene (B1677914) derivatives, particularly those with donor-acceptor structures, has shown considerable promise. The electron-donating dibutylamino group and the electron-withdrawing carbonitrile group on the naphthalene core of this compound suggest its potential for use in various optoelectronic components.

Organic Light-Emitting Diodes (OLEDs) are a cornerstone of modern display technology. The emitting layer is a critical component of an OLED, responsible for the generation of light. Naphthalene-based polymers and small molecules have been investigated for their utility in OLEDs. For instance, naphthalene-based co-polymers have been used to tune the device performance of OLEDs, achieving blue-color emission with high brightness when blended with a host material like PVK. nih.gov The specific performance of this compound as an emitting layer in an OLED has not been detailed in available research. However, related naphthalene derivatives have been shown to be suitable materials for OLED applications. nih.gov The general structure of an OLED device often consists of multiple layers, including an anode, a hole transport layer, the emissive layer, an electron transport layer, and a cathode. researchgate.net

Table 1: Representative Performance of Naphthalene-Based OLEDs

| Emitting Material System | Doping Concentration (wt%) | Maximum External Quantum Efficiency (EQE) (%) | Luminance Efficiency (Cd A⁻¹) | Emitting Color |

| PNP(1,4)-TF:PVK | 6 | ~1 | ~1.1 | Blue |

Data extracted from a study on naphthalene-based co-polymers, not specifically this compound. nih.gov

The unique electronic properties of naphthalene derivatives also make them candidates for use in photodetectors and organic solar cells. In these devices, the active material is responsible for absorbing light and generating charge carriers. Naphthalene diimide-based polymers have been synthesized and used as cathode interlayers in polymer solar cells, demonstrating their potential to enhance power conversion efficiencies. researchgate.net While direct studies on this compound in these applications are not prevalent, the general principles of using functionalized naphthalene compounds as active materials are well-established.

Organic thin-film transistors (OTFTs) are essential components in flexible and printed electronics. The performance of an OTFT is heavily dependent on the semiconductor material used. Naphthalene and its derivatives, particularly naphthalene diimides, have been extensively studied as n-channel semiconductors in OTFTs. These materials have shown the potential for stable operation in ambient conditions. For example, OTFTs based on a naphthalene-bis(dicarboximide) polymer have been fabricated and studied for their memory applications. Research on other naphthalene-based small molecules has also demonstrated good charge carrier mobility. The applicability of this compound in this context remains an area for future investigation.

Table 2: Performance of an OTFT Based on a Naphthalene-Cored Molecule

| Compound | Mobility (cm²/Vs) | On/Off Ratio |

| 1,4-bis-(2-naphthalen-2-ylvinyl)benzene (BNDV) | 0.062 | 2.45 x 10⁵ |

Data from a study on a specific naphthalene-based organic semiconductor.

Advanced Chemical Sensing Technologies

The sensitivity of the fluorescence of certain molecules to their local environment forms the basis of their use as chemical sensors. This compound, with its donor-acceptor structure, is expected to exhibit solvatochromism, where its absorption and emission spectra shift in response to the polarity of the solvent. This property is central to its application in chemical sensing.

The photophysical properties of naphthalene derivatives can be highly sensitive to the polarity of their environment. This solvatochromic behavior makes them excellent candidates for use as environmental polarity probes. While specific studies detailing the use of this compound for this purpose are not widely available, the principles are well-understood from studies of related compounds. For example, the Stokes shift of naphthalimide derivatives has been shown to correlate with solvent orientation polarizability. This suggests that this compound could be used to probe the local polarity of non-aqueous systems by monitoring changes in its fluorescence spectrum.

Table 3: Photophysical Data of a Representative Naphthalimide Derivative in Different Solvents

| Solvent | Absorption Max (nm) | Emission Max (nm) | Stokes Shift (cm⁻¹) |

| Toluene | 415 | 485 | 3890 |

| Dichloromethane | 425 | 520 | 4980 |

| Acetonitrile | 423 | 545 | 5970 |

| Methanol | 420 | 560 | 6600 |

Data for a representative naphthalimide derivative, illustrating the effect of solvent polarity on its photophysical properties.

Beyond general polarity sensing, fluorescent probes can be designed to respond to specific analytes. This is often achieved by incorporating a recognition moiety into the fluorophore structure that selectively interacts with the target analyte. While there is no specific information in the reviewed literature on this compound being developed as a fluorescent indicator for a particular analyte, the broader class of naphthalene-based fluorescent probes has been utilized for this purpose. For example, a core-substituted naphthalene diimide has been synthesized to act as a "2 in 1" proton sensor and polarity probe, demonstrating changes in its optical properties upon protonation. Another study developed a naphthalene peri-diselenide-based BODIPY probe for the detection of various reactive oxygen species. These examples highlight the potential for functionalized naphthalene carbonitriles to be adapted for specific analyte detection.

Potential in Explosives Detection

The detection of explosives is a critical endeavor for security and environmental monitoring. Fluorescent chemosensors have emerged as a promising technology for the rapid and sensitive detection of nitroaromatic compounds, which are the primary constituents of many common explosives. The compound this compound, as a fluorescent aminonaphthalene derivative, holds significant potential in this application. Its utility is predicated on the principle of fluorescence quenching, where the presence of an explosive molecule diminishes the fluorescence intensity of the sensor molecule.

The underlying mechanism for this quenching is often a photoinduced electron transfer (PET) from the electron-rich fluorescent sensor (the donor) to the electron-deficient nitroaromatic explosive (the acceptor). nih.govchemrxiv.orgresearchgate.net The dibutylamino group on the naphthalene core of this compound acts as a strong electron-donating group, enhancing the electron density of the naphthalene ring system. This makes the excited state of the molecule a favorable electron donor. When a nitroaromatic compound, such as 2,4,6-trinitrotoluene (B92697) (TNT) or 2,4-dinitrotoluene (B133949) (DNT), comes into proximity with the excited sensor molecule, an electron can be transferred from the sensor to the explosive. This process provides a non-emissive pathway for the excited state to return to the ground state, resulting in a decrease, or "quenching," of the fluorescence emission. researchgate.net

The efficiency of this fluorescence quenching can be quantified using the Stern-Volmer equation:

I₀ / I = 1 + Kₛᵥ[Q]

where I₀ is the fluorescence intensity in the absence of the quencher, I is the fluorescence intensity in the presence of the quencher [Q], and Kₛᵥ is the Stern-Volmer quenching constant. A higher Kₛᵥ value indicates a more efficient quenching process and, consequently, a more sensitive sensor.

While specific studies on this compound for explosives detection are not yet prevalent in the literature, the performance of analogous aminonaphthalene and other fluorescent derivatives provides a strong basis for its potential. Research on similar fluorescent probes has demonstrated significant quenching in the presence of various nitroaromatic compounds.

Table 1: Representative Quenching Constants and Limits of Detection for Fluorescent Sensors with Nitroaromatic Compounds

| Fluorescent Sensor | Nitroaromatic Analyte | Quenching Constant (Kₛᵥ) [M⁻¹] | Limit of Detection (LOD) [M] |

| Triphenylamine Carboxylic Acid Derivative | Picrate Anion | 9.715 × 10⁵ | Micromolar level |

| Pyrene-based Azomethine | 4-Nitrophenol | - | 14.96 × 10⁻⁶ |

| Naphthalene-based Azomethine | Nitrobenzene | - | 23.49 × 10⁻⁶ |

| Cd(II) Coordination Polymer | 2,4,6-Trinitrophenol | 6.047 × 10³ | 0.260 × 10⁻⁶ |

| Cd-MOF | Nitrobenzene | - | 4.2 × 10⁻⁵ |

This table presents data from various studies on fluorescent sensors to illustrate the typical range of quenching constants and limits of detection for nitroaromatic compounds. The specific values for this compound would require experimental determination.

The data in Table 1, derived from studies on compounds with similar functional principles, highlights the high sensitivity achievable with fluorescence-based detection. nih.govnih.govnih.govresearchgate.net The quenching constants are often in the range of 10³ to 10⁵ M⁻¹, and limits of detection can reach the micromolar to nanomolar range. It is anticipated that this compound would exhibit comparable performance, making it a viable candidate for the development of new, highly sensitive and selective explosive detection systems. Further research into the specific interactions and photophysical behavior of this compound with various nitroaromatic explosives is warranted to fully realize its potential in this critical application.

Future Directions and Emerging Research Avenues

Development of Novel Derivatives with Enhanced Performance Characteristics

The development of new derivatives of 6-(Dibutylamino)naphthalene-1-carbonitrile is a primary focus for enhancing its performance. Researchers are exploring the rational design and synthesis of analogues with tailored photophysical and chemical properties. By strategically modifying the core structure, scientists aim to improve quantum yields, modulate emission wavelengths, and increase photostability.

One approach involves the introduction of different functional groups to the naphthalene (B1677914) ring system. For instance, the incorporation of electron-donating or electron-withdrawing groups can fine-tune the electronic properties of the molecule, leading to shifts in its absorption and emission spectra. This strategy has been successfully employed in the development of other naphthalene-based compounds for various applications, including as anti-melanoma agents where modifications such as the introduction of isothiocyanate and thiourea (B124793) functionalities have been explored. nih.gov

Furthermore, the synthesis of derivatives with extended conjugation or altered steric hindrance can influence their aggregation behavior and solid-state emission characteristics, which is crucial for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. The optimization of lead molecules through parallel synthesis has proven effective in creating 1,6-substituted naphthalenes with good potency and selectivity for specific biological targets. nih.gov

Integration with Advanced Fabrication Techniques for Device Miniaturization

A significant area of future research lies in the integration of this compound and its derivatives with advanced fabrication techniques to enable the miniaturization of devices. The unique photophysical properties of this compound make it a promising candidate for use in micro- and nano-scale sensors, optical components, and electronic devices.

Researchers are investigating methods such as inkjet printing, spin coating, and vapor deposition to create thin films and patterned surfaces with precise control over the molecular organization. These techniques are essential for the fabrication of high-performance organic electronic devices where the morphology of the active layer plays a critical role in device efficiency and longevity.

Moreover, the incorporation of this naphthalene derivative into nanomaterials like polymers, metal-organic frameworks (MOFs), and nanoparticles is being explored. Such hybrid materials can exhibit enhanced properties and new functionalities, opening up possibilities for applications in areas like targeted drug delivery and advanced sensing platforms.

Synergistic Approaches Combining Experimental and Computational Methodologies

To accelerate the discovery and optimization of new materials based on this compound, researchers are increasingly adopting a synergistic approach that combines experimental synthesis and characterization with computational modeling. This integrated strategy allows for a deeper understanding of structure-property relationships and provides predictive insights for the rational design of new molecules.

Computational methods, such as density functional theory (DFT) and time-dependent DFT (TD-DFT), are employed to calculate the electronic structure, excited-state properties, and photophysical behavior of the compound and its potential derivatives. These theoretical predictions can guide synthetic efforts by identifying promising candidates with desired characteristics before their actual synthesis, thus saving time and resources. For example, in silico screening has been used alongside traditional synthesis to develop novel naphthalene-based diarylamides as pan-Raf kinase inhibitors. nih.gov

Experimental validation of the computational results through spectroscopic and electrochemical measurements is crucial for refining the theoretical models and ensuring their accuracy. This iterative feedback loop between theory and experiment is a powerful tool for advancing the field of molecular engineering.

Exploration of New Application Domains in Materials Science and Analytical Chemistry

While this compound has shown promise in certain areas, there is a vast, unexplored landscape of potential applications in materials science and analytical chemistry. Future research will focus on leveraging its unique properties to address current challenges in these fields.

In materials science, the compound could be utilized in the development of novel fluorescent probes for monitoring polymerization reactions, sensing mechanical stress in polymers, or detecting trace amounts of environmental pollutants. Its sensitivity to the local environment makes it an ideal candidate for creating "smart" materials that respond to external stimuli. The synthesis of novel naphthalene-based derivatives has already shown potential in creating anti-infective agents. jmchemsci.com

In analytical chemistry, the development of new chemosensors based on this fluorophore for the detection of metal ions, anions, and biologically important molecules is a promising research direction. By incorporating specific recognition moieties into the molecular structure, highly selective and sensitive sensors can be designed. These could find applications in medical diagnostics, environmental monitoring, and food safety.

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 6-(Dibutylamino)naphthalene-1-carbonitrile?

- Methodological Answer : The synthesis typically involves multi-step reactions, leveraging established protocols for naphthalene derivatives. For example:

- Step 1 : Introduce the dibutylamino group via nucleophilic substitution or Buchwald-Hartwig amination, using palladium catalysts and controlled heating .

- Step 2 : Install the carbonitrile group through cyanation reactions, such as Rosenmund-von Braun or Suzuki-Miyaura coupling, with phase transfer catalysts to enhance efficiency .

- Optimization : Temperature (80–120°C) and reaction time (12–24 hrs) are critical for yield and purity. Purification via column chromatography or recrystallization is recommended .

Q. How can the structure of this compound be experimentally validated?

- Methodological Answer : Use complementary analytical techniques:

- NMR Spectroscopy : H and C NMR to confirm substituent positions and assess electronic environments (e.g., shifts for aromatic protons and nitrile carbons) .

- X-ray Crystallography : Resolve 3D conformation and bond angles, particularly for steric effects from the dibutylamino group .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., calculated exact mass: ~295.21 g/mol) .

Q. What are the key physicochemical properties of this compound for research applications?

- Methodological Answer : Critical properties include:

- Polar Surface Area (PSA) : ~28.7 Ų (calculated for similar naphthalene carbonitriles), influencing solubility and membrane permeability .

- LogP (Partition Coefficient) : Estimated ~4.2 (via computational tools like XlogP), indicating moderate lipophilicity .

- Solubility : Limited in water (<1 mg/mL); use DMSO or THF for stock solutions .

Advanced Research Questions

Q. How can researchers resolve contradictions in toxicological data for this compound?

- Methodological Answer : Follow systematic frameworks:

- Risk of Bias Assessment : Apply criteria from Table C-6/C-7 ( ) to evaluate study design (e.g., randomization, blinding, outcome reporting).

- Dose-Response Analysis : Reconcile discrepancies by comparing exposure levels (oral vs. inhalation) and species-specific metabolic pathways .

- Mechanistic Studies : Use in vitro models (e.g., hepatocyte assays) to assess hepatic metabolism and potential bioactivation pathways .

Q. What computational strategies predict the reactivity of this compound in catalytic systems?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks .

- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) to identify binding modes and affinity trends .

- ADMET Prediction : Tools like SwissADME estimate absorption and toxicity profiles based on substituent effects .

Q. How does the dibutylamino group influence the compound’s application in optoelectronic materials?

- Methodological Answer :

- Electronic Effects : The electron-donating dibutylamino group enhances charge-transfer efficiency, measurable via cyclic voltammetry (CV) .

- Photoluminescence Studies : Compare emission spectra with analogs (e.g., methyl or ethyl amino derivatives) to quantify Stokes shifts .

- Stability Testing : Accelerated aging under UV light to assess degradation pathways (e.g., nitrile hydrolysis) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.